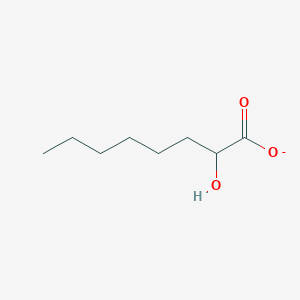
2-Hydroxyoctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Hydroxycaprylate, also known as 2-hydroxyoctanoic acid, is a member of the alpha hydroxy acid (AHA) family. These compounds are characterized by the presence of a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. Alpha-Hydroxycaprylate is a fatty acid derivative and is commonly used in various industrial and cosmetic applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Hydroxycaprylate can be synthesized through the hydrolysis of alpha-halo carboxylic acids. For instance, the production of glycolic acid, a similar AHA, typically follows this method, utilizing a base-induced reaction followed by acid workup . Another method involves the hydration of unsaturated acids and esters, yielding hydroxycarboxylic acids .
Industrial Production Methods
Industrial production of 2-Hydroxyoctanoate often involves the use of readily available precursors such as alpha-halo carboxylic acids. The process typically includes hydrolysis under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Hydroxycaprylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted carboxylic acids .
Aplicaciones Científicas De Investigación
Alpha-Hydroxycaprylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in organic synthesis and polymer production.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the formulation of dermatological products due to its exfoliating properties.
Industry: It is utilized in the production of biodegradable polymers and as an additive in animal feed.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyoctanoate involves its ability to penetrate the skin and exfoliate the outermost layer. This is achieved by breaking down the bonds between dead skin cells, promoting cell turnover and revealing fresher skin underneath . Additionally, it stimulates collagen synthesis, enhancing skin texture and elasticity .
Comparación Con Compuestos Similares
Alpha-Hydroxycaprylate is similar to other alpha hydroxy acids such as glycolic acid, lactic acid, and citric acid. it is unique due to its longer carbon chain, which imparts different solubility and penetration properties .
Similar Compounds
Glycolic Acid: Known for its small molecular size and high penetration ability.
Lactic Acid: Commonly used for its moisturizing properties.
Citric Acid: Often used for its antioxidant properties.
Alpha-Hydroxycaprylate stands out due to its balance between hydrophilic and lipophilic properties, making it versatile for various applications.
Propiedades
Fórmula molecular |
C8H15O3- |
|---|---|
Peso molecular |
159.2 g/mol |
Nombre IUPAC |
2-hydroxyoctanoate |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/p-1 |
Clave InChI |
JKRDADVRIYVCCY-UHFFFAOYSA-M |
SMILES |
CCCCCCC(C(=O)[O-])O |
SMILES canónico |
CCCCCCC(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















